cis-Parinaric acid

Catalog No.
S630623
CAS No.
593-38-4
M.F
C18H28O2
M. Wt
276.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Parinaric acid

CAS Number

593-38-4

Product Name

cis-Parinaric acid

IUPAC Name

(9Z,11E,13E,15Z)-octadeca-9,11,13,15-tetraenoic acid

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-10H,2,11-17H2,1H3,(H,19,20)/b4-3-,6-5+,8-7+,10-9-

InChI Key

IJTNSXPMYKJZPR-ZSCYQOFPSA-N

SMILES

CCC=CC=CC=CC=CCCCCCCCC(=O)O

Synonyms

cis-parinaric acid, octadecatetraenoic acid, paranaric acid, parinaric acid, parinaric acid, (all-E)-isomer, parinaric acid, (Z,Z,E,E)-isomer

Canonical SMILES

CCC=CC=CC=CC=CCCCCCCCC(=O)O

Isomeric SMILES

CC/C=C\C=C\C=C\C=C/CCCCCCCC(=O)O

Fluorescent Probe for Lipid Peroxidation

Due to its conjugated tetraene structure, cis-parinaric acid exhibits inherent fluorescence. This property allows researchers to use it as a probe to measure lipid peroxidation in cell membranes []. When incorporated into liposomes (artificial spherical structures mimicking cell membranes), cis-parinaric acid fluorescence decreases upon lipid peroxidation, a process where free radicals damage fatty acids. By monitoring this fluorescence change, scientists can assess the extent of oxidative stress in cells [].

Indicator of Phospholipase and Lipase Activity

Phospholipases and lipases are enzymes that break down phospholipids and triglycerides, respectively. cis-Parinaric acid can serve as a substrate for these enzymes. When these enzymes cleave the cis-parinaric acid molecule, the characteristic fluorescence is lost. By measuring the decrease in fluorescence, researchers can indirectly determine the activity of phospholipases and lipases in biological samples [].

Cis-Parinaric acid is a naturally occurring polyunsaturated fatty acid characterized by its unique conjugated (Z,E,E,Z) tetraene structure. This compound consists of 18 carbon atoms and features four conjugated double bonds, which distinguishes it from typical polyunsaturated fatty acids that often have methylene-interrupted arrangements. The unusual structure of cis-parinaric acid imparts significant fluorescent properties, making it a valuable tool in biochemical research, particularly in the study of biomembranes and lipid interactions. It is primarily sourced from the seeds of the Makita tree (Parinari laurina), which is indigenous to regions like Fiji and other Pacific islands .

Due to its conjugated double bonds. One notable reaction involves the addition of bromine to its double bonds, which can lead to the formation of different isomers through dehydrobromination processes. For instance, the addition of bromine to specific double bonds can yield α-parinaric acid or other derivatives depending on the reaction conditions . Additionally, cis-parinaric acid has been shown to participate in photo

Cis-Parinaric acid exhibits several biological activities, particularly in relation to cell membranes and lipid metabolism. It has been used as a fluorescent probe to study membrane dynamics and lipid-lipid interactions, allowing researchers to monitor phase transitions in lipid bilayers. Its incorporation into phospholipid membranes has minimal impact on membrane properties, making it an effective tool for studying lipid-protein interactions and the biophysical characteristics of membranes . Furthermore, cis-parinaric acid has demonstrated cytotoxic effects on certain cancer cell lines by sensitizing them to lipid peroxidation, indicating potential therapeutic applications .

Cis-Parinaric acid can be synthesized through both biological and chemical methods. In plants, it is biosynthesized via a specific enzyme known as "conjugase," which is part of the fatty acid desaturase family responsible for introducing double bonds into fatty acids . Chemically, cis-parinaric acid can be synthesized from α-linolenic acid through a series of reactions that convert methylene-interrupted double bonds into conjugated tetraene structures. Recent advancements have introduced modular synthesis techniques that enhance yield and efficiency in producing this compound .

Cis-Parinaric acid has diverse applications across various fields:

  • Molecular Probes: Due to its fluorescent properties, it is widely used as a probe for studying lipid interactions and membrane dynamics.
  • Biochemical Research: It aids in understanding lipid metabolism and protein-lipid interactions.
  • Clinical Studies: Its ability to bind serum albumin allows for measuring fatty acids in blood serum, providing insights into metabolic conditions.
  • Food Chemistry: It has been utilized to explore the hydrophobicity and foaming characteristics of food proteins .

Research utilizing cis-parinaric acid has focused on its interactions with proteins and lipids within cellular membranes. By monitoring changes in fluorescence intensity and absorption spectra, scientists can glean information about how fatty acids interact with serum albumin and other transport proteins. This research is crucial for understanding lipid transport mechanisms and the structural characteristics of lipoproteins . Additionally, studies have shown that cis-parinaric acid can influence the fluidity of membrane bilayers, which is vital for cellular function and signaling .

Cis-Parinaric acid shares structural similarities with several other fatty acids but is unique due to its specific conjugated double bond arrangement. Below are some similar compounds:

Compound NameStructure TypeUnique Features
α-Linolenic AcidPolyunsaturatedContains three double bonds; methylene-interrupted
Linoleic AcidPolyunsaturatedContains two double bonds; methylene-interrupted
Arachidonic AcidPolyunsaturatedContains four double bonds; methylene-interrupted
Eicosapentaenoic AcidPolyunsaturatedContains five double bonds; methylene-interrupted

Cis-parinaric acid's unique (Z,E,E,Z) configuration allows it to act as a more effective molecular probe compared to these other compounds, providing distinct advantages in studies related to membrane dynamics and lipid interactions .

Botanical Sources in Parinari laurina and Impatiens Species

cis-Parinaric acid represents a naturally occurring conjugated polyunsaturated fatty acid that exhibits remarkable distribution patterns across specific botanical families. The compound demonstrates the highest concentrations in seeds of Parinari laurina, commonly known as the Makita tree, which serves as the primary natural reservoir for this conjugated tetraenoic fatty acid [1] [2]. Parinari laurina, a tropical rainforest tree indigenous to Fiji and other Pacific islands, produces seeds containing approximately 46% alpha-parinaric acid by weight, establishing it as the most concentrated natural source of this compound [1] [3] [2].

The seeds of Parinari laurina present a complex fatty acid profile, with alpha-parinaric acid comprising the dominant component at 46%, accompanied by alpha-eleostearic acid at 34% as the secondary major constituent [2]. The remaining fatty acid composition includes lesser proportions of saturated fatty acids, oleic acid, and linoleic acid, creating a unique lipid matrix that supports the stability and bioavailability of the conjugated fatty acid components [2].

Within the Balsaminaceae family, the genus Impatiens represents another significant botanical source of cis-parinaric acid, with extensive variation in content across different species [4] [5]. Impatiens balsamina demonstrates substantial parinaric acid accumulation in its seeds, with reported concentrations ranging from 29.1% to 43.44% depending on analytical methods and geographical origins [2] [6]. The fatty acid composition of Impatiens balsamina seeds reveals a distinctive profile consisting of 4.7% palmitic acid, 5.8% stearic acid, 2.8% arachidic acid, 18.3% oleic acid, 9.2% linoleic acid, 30.1% alpha-linolenic acid, and 29.1% alpha-parinaric acid [2].

Recent comprehensive analyses of twenty-one Impatiens species have revealed remarkable interspecific variation in parinaric acid content, with concentrations ranging from 5.93% to 70.21% of total fatty acids [5]. Impatiens mengtszeana exhibits the highest recorded parinaric acid content at 70.21%, followed by Impatiens oppositifolia at 51.50% and Impatiens racemulosa at 50.25% [5]. This substantial variation suggests species-specific adaptations in fatty acid metabolism and potential evolutionary pressures that have selected for enhanced parinaric acid production in certain lineages.

The presence of four distinct isomeric forms of parinaric acid in Impatiens species represents a unique biochemical characteristic not previously documented in other plant families [5]. These forms, designated as parinaric acid A (C18:4Δ9c,11t,13t,15c), B (C18:4Δ9c,11t,13t,15t), C (C18:4Δ9t,11t,13t,15c), and D (C18:4Δ9t,11t,13t,15t), demonstrate significant quantitative variation across species [5]. Form A typically represents the most abundant isomer, ranging from 3.18% to 34.35% across different species, while forms B, C, and D contribute proportionally smaller amounts to the total parinaric acid content [5].

Impatiens walleriana presents another commercially relevant source, containing 36.12% mole fraction of conjugated octadecatetraenoic fatty acids in its seed oil [6]. The triacylglycerol composition analysis reveals that 81% of triacylglycerols contain conjugated moieties, indicating the widespread incorporation of parinaric acid into complex lipid structures within the seed [6].

The absence of parinaric acid in Hydrocera triflora, the closest monotypic relative to Impatiens, suggests that parinaric acid biosynthesis represents a derived characteristic specific to the Impatiens lineage within the Balsaminaceae family [5]. This phylogenetic distribution pattern provides valuable insights into the evolutionary origins and selective advantages associated with conjugated fatty acid production in flowering plants.

Fungal Biosynthesis in Clavulina cristata

The occurrence of cis-parinaric acid in fungal systems represents a remarkable example of convergent evolution in conjugated fatty acid biosynthesis. Clavulina cristata, commonly known as the white coral fungus or crested coral fungus, stands as the first documented fungal species capable of producing parinaric acid [7]. This edible coral mushroom, characterized by its distinctive white coloration and cristate branch morphology, demonstrates the taxonomic breadth of parinaric acid biosynthesis beyond traditional plant sources [8].

The discovery of parinaric acid production in Clavulina cristata represents a significant expansion of our understanding regarding the phylogenetic distribution of conjugated fatty acid biosynthetic capabilities [7]. Unlike plant systems where parinaric acid accumulates primarily in seed tissues, fungal biosynthesis appears to occur throughout the mycelial structure, suggesting fundamentally different regulatory mechanisms governing conjugated fatty acid metabolism [7].

The biochemical pathways responsible for parinaric acid synthesis in Clavulina cristata remain incompletely characterized, though preliminary evidence suggests the presence of specialized desaturase enzymes capable of generating conjugated double bond systems [7]. The fungal biosynthetic machinery likely employs divergent fatty acid desaturase enzymes similar to those identified in plant systems, though the specific molecular mechanisms and regulatory networks controlling their expression require further investigation.

Recent investigations into fungal secondary metabolite biosynthesis have revealed the presence of specialized gene clusters responsible for unusual fatty acid production in various filamentous fungi [9]. While specific studies on Clavulina cristata fatty acid biosynthesis remain limited, related fungal species demonstrate the presence of fatty acid modification enzymes capable of introducing conjugated double bonds into polyunsaturated fatty acid substrates [9].

The ecological significance of parinaric acid production in Clavulina cristata may relate to antimicrobial defense mechanisms or cellular membrane stabilization under environmental stress conditions. Conjugated fatty acids have been documented to possess antimicrobial properties in various biological systems, suggesting that parinaric acid synthesis may provide competitive advantages in the complex microbial ecosystems where these fungi typically reside [10].

Enzymatic Conjugation Mechanisms via Plant Desaturases

The biosynthetic formation of cis-parinaric acid proceeds through highly specialized enzymatic mechanisms involving divergent forms of fatty acid desaturase enzymes [11] [12] [13]. The primary enzymatic machinery responsible for parinaric acid synthesis centers on modified versions of the microsomal Δ12-oleate desaturase, commonly designated as FAD2-related enzymes or conjugases [11] [13].

The molecular characterization of conjugase enzymes from Impatiens balsamina has revealed the presence of a divergent FAD2 gene that catalyzes the conversion of existing cis-Δ12 double bonds into trans-Δ11 and trans-Δ13 conjugated double bonds [11]. This enzymatic transformation represents a remarkable departure from conventional desaturase activity, as the enzyme modifies pre-existing double bond configurations rather than introducing new unsaturation sites [11].

The substrate specificity of Impatiens conjugase demonstrates exceptional versatility, capable of utilizing both linoleic acid and alpha-linolenic acid as primary substrates [11] [14]. When provided with linoleic acid (18:2Δ9cis,12cis), the enzyme produces alpha-eleostearic acid (18:3Δ9cis,11trans,13trans), while alpha-linolenic acid (18:3Δ9cis,12cis,15cis) serves as the precursor for alpha-parinaric acid (18:4Δ9cis,11trans,13trans,15cis) synthesis [11] [14]. This dual substrate capability distinguishes Impatiens conjugase from related enzymes in other plant species that typically exhibit more restricted substrate specificity [13].

The biochemical mechanism underlying conjugated double bond formation involves the conversion of methylene-interrupted double bond systems characteristic of conventional polyunsaturated fatty acids into conjugated arrangements [12] [14]. This transformation requires precise positioning of the fatty acid substrate within the enzyme active site and coordinated electron transfer processes mediated by cytochrome b5 and NADH-cytochrome b5 reductase [12].

Expressed sequence tag analyses from developing Impatiens balsamina seeds have identified the presence of full-length complementary DNAs encoding the conjugase enzyme [14]. Functional expression studies in Saccharomyces cerevisiae have confirmed that the Impatiens conjugase retains activity when expressed in heterologous systems, producing both alpha-eleostearic and alpha-parinaric acids when supplied with appropriate fatty acid substrates [14].

The enzymatic plasticity of plant conjugases extends beyond their primary conjugation function, with demonstrated fatty acid desaturase activity capable of introducing double bonds at the Δ12 position [13]. Unlike conventional FAD2 enzymes that produce cis-configured double bonds, conjugase enzymes introduce trans-configured double bonds, representing a unique stereochemical outcome among known plant desaturases [13].

Recent investigations into seaweed-derived enzymes have identified additional conjugase activities in marine systems, with Padina arborescens demonstrating the capability to synthesize parinaric acid from alpha-linolenic acid through enzymatic conversion [15] [16]. The chloroplast-enriched enzyme preparations from Padina arborescens successfully convert alpha-linolenic acid to parinaric acid with conversion efficiencies reaching 34.5% of total product formation [15].

The molecular evolution of conjugase enzymes appears to involve specific amino acid substitutions within the active site regions that alter substrate binding characteristics and reaction stereochemistry [13] [17]. Comparative sequence analyses between conventional FAD2 enzymes and conjugases have identified critical residue positions that determine enzymatic specificity and product formation [17]. Site-directed mutagenesis studies have demonstrated that single amino acid changes can dramatically alter the catalytic properties of these enzymes, highlighting the importance of precise active site architecture in determining reaction outcomes [17].

The regulation of conjugase gene expression appears to be temporally and spatially restricted, with highest expression levels observed in developing seed tissues during periods of active lipid accumulation [14]. This developmental timing ensures optimal substrate availability and coordinated fatty acid metabolism during seed maturation processes [14].

Data Tables

Table 1: Natural Occurrence of cis-Parinaric Acid in Different Species

SpeciesSource/PartParinaric Acid Content (%)Reference
Parinari laurina (Makita tree)Seeds46 [1] [3] [2]
Impatiens balsaminaSeeds29.1-43.44 [2] [6]
Impatiens wallerianaSeeds36.12 [6]
Impatiens mengtszeanaSeeds70.21 [5]
Impatiens oppositifoliaSeeds51.5 [5]
Impatiens racemulosaSeeds50.25 [5]
Clavulina cristata (fungus)Fungal tissuePresent [7]
Sebastiana brasiliensisSeeds39 [18]

Table 2: Fatty Acid Composition of Impatiens balsamina Seeds

Fatty AcidPercentage (%)Reference
Palmitic acid (16:0)4.7 [2]
Stearic acid (18:0)5.8 [2]
Arachidic acid (20:0)2.8 [2]
Oleic acid (18:1)18.3 [2]
Linoleic acid (18:2)9.2 [2]
α-Linolenic acid (18:3)30.1 [2]
α-Parinaric acid (18:4)29.1 [2]

Table 3: Four Forms of Parinaric Acid Content in Selected Impatiens Species

SpeciesForm A (%)Form B (%)Form C (%)Form D (%)Total Parinaric Acid (%)
I. balsamina6.275.423.895.4521.03
I. mengtszeana29.6917.8311.910.7970.21
I. oppositifolia34.359.175.042.9451.5
I. racemulosa34.158.444.233.4350.25
I. bracteata16.6-22.596.0-7.584.43-4.513.05-3.4430.47-37.73
I. gardneriana17.386.463.882.1329.85

XLogP3

5.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

276.208930132 g/mol

Monoisotopic Mass

276.208930132 g/mol

Heavy Atom Count

20

UNII

KM4KXM284R

Wikipedia

(Z)-parinaric acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 04-14-2024

Explore Compound Types